Magnesium trisilicate
Description
Contextualization of the Compound within Inorganic Materials Science and Chemistry
Magnesium trisilicate (B10819215) hydrate (B1144303) is an inorganic compound, a hydrated magnesium salt of trisilicic acid. biosynth.com It is a compound of magnesium oxide (MgO) and silicon dioxide (SiO₂) with varying amounts of water, often represented by the general formula 2MgO·3SiO₂·xH₂O or Mg₂Si₃O₈·nH₂O. sigmaaldrich.comlaboratorynotes.comlobachemie.comdrugfuture.com The anhydrous form has the chemical formula Mg₂O₈Si₃. wikipedia.org Physically, it appears as a fine, white, odorless, and tasteless powder that is free from grittiness. laboratorynotes.comchemicalbook.com It is practically insoluble in water and ethanol. laboratorynotes.comchemicalbook.comformulationbio.com
From a materials science perspective, its properties are of significant interest. The compound is known for its high surface area and porous structure, which makes it an effective sorbent material. smolecule.com Research has shown it can possess a microporous structure with a specific surface area as high as 568.93 m²·g⁻¹. researchgate.netustb.edu.cn Its thermal stability and chemical inertness also contribute to its utility in various material applications. laboratorynotes.comsmolecule.com
Historical Trajectories of Scholarly Inquiry into Magnesium Trisilicate Hydrate
Scholarly inquiry into this compound hydrate began with its notable chemical properties, particularly its ability to neutralize acid. Early research, such as a seminal 1936 paper in the British Medical Journal, detailed the antacid and adsorbent properties of a synthetic hydrated this compound. bmj.comsemanticscholar.org This work described its reaction with hydrochloric acid, resulting in the formation of magnesium chloride and hydrated silicon dioxide. bmj.com
Subsequent studies through the mid-20th century continued to explore its behavior and effectiveness, primarily within a medicinal chemistry context. For example, a 1958 study evaluated its use in patients with peptic ulcers, highlighting the compound's long-standing presence in scientific literature. smolecule.com Research from 1978 further discussed its chemical characteristics and reaction rates in acidic environments. nih.gov This foundation of research into its acid-neutralizing and adsorptive capabilities paved the way for its investigation in broader chemical and material applications.
Current Paradigms and Research Significance within Contemporary Chemistry
In contemporary chemistry and materials science, research has expanded beyond the compound's antacid properties to leverage its unique physicochemical characteristics. smolecule.com Current investigations focus on its potential in several advanced applications:
Sorbent Materials: Due to its high surface area and porosity, it is studied for its potential to remove pollutants, such as heavy metal ions, from water. smolecule.com It is also explored as an adsorbent for organic contaminants. biosynth.com
Drug Delivery Systems: Researchers are investigating this compound hydrate as a potential carrier for the controlled release of pharmaceuticals, taking advantage of its ability to adsorb various molecules. smolecule.comsmolecule.com
Catalysis: Its thermal stability and large surface area make it a suitable support material for catalysts, potentially enhancing the activity and reusability of the catalysts in various chemical reactions. smolecule.com
Ceramics and Cementitious Materials: It serves as a precursor for the synthesis of different ceramic materials through heat treatment. smolecule.com Furthermore, recent research has focused on magnesium silicate (B1173343) hydrate (M-S-H) phases, which are structurally comparable to hydrated clays. researchgate.netrilem.net This research is significant for the development of alternative, low-pH binders for specialized cement products. rilem.net The synthesis of M-S-H can be optimized for good mechanical properties and a dense microstructure. rilem.net
Scope and Structural Framework of the Research Outline
This article provides a focused academic review of this compound hydrate. The scope is intentionally constrained to its position within inorganic chemistry and materials science, its historical evolution as a subject of scholarly work, and its current significance in research. The structural framework follows these three pillars to present a clear and concise scientific overview, excluding topics outside of this defined academic context.
Detailed Research Findings
Chemical and Physical Properties
The properties of this compound hydrate can vary depending on its exact composition and degree of hydration. Below is a table summarizing its key identifiers and characteristics.
| Property | Value/Description | Source(s) |
| Chemical Formula | 2MgO·3SiO₂·xH₂O (hydrated); Mg₂O₈Si₃ (anhydrous) | sigmaaldrich.comdrugfuture.comwikipedia.org |
| Molecular Weight | ~260.86 g/mol (anhydrous basis) | biosynth.comsigmaaldrich.comsmolecule.com |
| CAS Number | 39365-87-2 (hydrate); 14987-04-3 (anhydrous) | biosynth.comscbt.comalfa-chemistry.com |
| Appearance | Fine, white, odorless, tasteless powder | laboratorynotes.comchemicalbook.compardrugs.com |
| Solubility | Practically insoluble in water and ethanol | laboratorynotes.comchemicalbook.comformulationbio.com |
| Loss on Ignition | 17% - 34% (at 900°C) | lobachemie.comottokemi.com |
| Structure | Can be amorphous or crystalline; microporous/mesoporous | researchgate.net |
Synthesis Methods in Research
Various methods for synthesizing this compound hydrate have been explored in academic and industrial research to control its physical properties, such as surface area and pore size.
| Synthesis Method | Description | Source(s) |
| Precipitation | Involves the reaction of a soluble magnesium salt (e.g., magnesium sulfate (B86663) or magnesium nitrate) with a soluble silicate solution (e.g., sodium silicate). The pH of the reaction significantly affects the surface texture of the final product. | researchgate.netsmolecule.comnih.gov |
| Sol-Gel Process | This method includes the hydrolysis of silicates in the presence of magnesium ions, followed by drying and calcination to obtain the hydrated form. | smolecule.com |
| Hydrothermal Synthesis | Reactants are subjected to high temperature and pressure in an aqueous solution to facilitate the formation of the crystalline hydrated compound. | smolecule.com |
Properties
IUPAC Name |
dimagnesium;dioxido-bis[[oxido(oxo)silyl]oxy]silane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Mg.O8Si3/c;;1-9(2)7-11(5,6)8-10(3)4/q2*+2;-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGAKHNRMVGRPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)O[Si]([O-])([O-])O[Si](=O)[O-].[Mg+2].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg2O8Si3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904706 | |
| Record name | Magnesium trisilicate | |
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Molecular Weight |
260.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine, white powder, free from grittiness, Odorless slightly hygroscopic solid; [Merck Index] White odorless powder; [MSDSonline] | |
| Record name | MAGNESIUM TRISILICATE | |
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| Record name | Magnesium trisilicate | |
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Solubility |
Insoluble in water and alcohol | |
| Record name | MAGNESIUM TRISILICATE | |
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Color/Form |
Fine, white powder, free from grittiness, Slightly hygroscopic powder | |
CAS No. |
14987-04-3 | |
| Record name | Magnesium trisilicate | |
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| Record name | Magnesium silicon oxide (Mg2Si3O8) | |
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| Record name | Dimagnesium trisilicon octaoxide | |
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| Record name | MAGNESIUM TRISILICATE ANHYDROUS | |
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Advanced Characterization and Structural Elucidation of Magnesium Trisilicate Hydrate
Spectroscopic Techniques for Chemical Bonding and Functional Group Analysis
Spectroscopic methods are pivotal in identifying the specific chemical bonds and functional groups within the magnesium trisilicate (B10819215) hydrate (B1144303) structure, providing insights into the silicate (B1173343) network and the nature of its hydration.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the vibrational modes of molecules and identifying the functional groups present in magnesium trisilicate hydrate. The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to the silicate framework and associated hydroxyl groups.
Key research findings from FTIR analysis reveal strong, broad absorption bands in the region of 1040-1110 cm⁻¹, which are assigned to the asymmetric stretching vibrations of the Si–O–Si groups within the silicate structure. researchgate.net Another significant band related to the silicate network appears around 810 cm⁻¹, attributed to the symmetric stretching of O–Si–O bonds. researchgate.net The bending vibrations of O–Si–O groups are typically observed at lower wavenumbers, around 460–480 cm⁻¹. smolecule.com
The presence of water and hydroxyl groups is clearly indicated by a broad band centered around 3400 cm⁻¹, which corresponds to the O-H stretching vibrations of adsorbed water molecules and Si-OH (silanol) groups. smolecule.com A sharper peak observed near 1630-1640 cm⁻¹ is characteristic of the H-O-H bending vibration of molecular water, confirming the hydrated nature of the compound. researchgate.netsmolecule.com The presence of Mg-O stretching vibrations can also be identified by a band around 459 cm⁻¹. researchgate.net
Table 1: Characteristic FTIR Absorption Bands for this compound Hydrate
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3400 | O-H Stretching | Adsorbed H₂O, Si-OH |
| ~1635 | H-O-H Bending | Molecular H₂O |
| 1040-1110 | Asymmetric Si-O-Si Stretching | Silicate Framework |
| ~810 | Symmetric O-Si-O Stretching | Silicate Framework |
| ~460 | O-Si-O Bending | Silicate Framework |
| ~459 | Mg-O Stretching | Magnesium-Oxygen Bond |
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local atomic environments of silicon and the spatial proximity of protons, offering deeper insights into the silicate network's connectivity and hydration.
²⁹Si Magic Angle Spinning (MAS) NMR is instrumental in distinguishing between different silicon coordination environments within the silicate structure. The chemical shifts in ²⁹Si NMR spectra are sensitive to the number of bridging oxygen atoms surrounding a silicon tetrahedron, denoted as Qⁿ species (where n = 0, 1, 2, 3, 4).
For magnesium silicate hydrates, the ²⁹Si MAS NMR spectra typically show resonances corresponding to Q² and Q³ sites, which are characteristic of sheet or layered silicate structures. researchgate.net Research on synthetic magnesium silicate hydrate (M-S-H) has identified signals for Q¹ species at approximately -78.5 ppm, Q² at -85 ppm, and a broader resonance for Q³ species between -91.5 and -97 ppm. researchgate.net The presence of these Qⁿ species indicates a condensed silicate network. For instance, studies have identified Q³ resonances around -91.7 ppm and an additional Q³ signal at -95.6 ppm in certain M-S-H structures, suggesting a complex arrangement of silicate layers. researchgate.net The relative abundance of these Qⁿ units can vary depending on the Mg/Si ratio and synthesis conditions. researchgate.net
Table 2: Typical ²⁹Si MAS NMR Chemical Shifts in Magnesium Silicate Hydrates
| Silicon Environment (Qⁿ) | Description | Chemical Shift (ppm) |
|---|---|---|
| Q¹ | Silicate tetrahedra with one bridging oxygen | ~ -78.5 |
| Q² | Silicate tetrahedra with two bridging oxygens | ~ -85.0 |
| Q³ | Silicate tetrahedra with three bridging oxygens | -91.5 to -97.0 |
¹H–²⁹Si Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is a specialized technique that enhances the signal of silicon nuclei that are in close spatial proximity to protons (¹H). This method is particularly useful for selectively observing silicon atoms associated with hydroxyl groups (Si-OH) or hydrated water molecules.
By transferring magnetization from the abundant protons to the less abundant ²⁹Si nuclei, the technique provides information about the hydroxylated surfaces and the extent of hydration within the material's structure. researchgate.net Studies utilizing {¹H-²⁹Si} CP/MAS NMR on amorphous magnesium silicates have successfully detected new resonances at approximately -84 ppm and -92.5 ppm, which are not prominent in non-hydrated samples. researchgate.net The resonance at -84 ppm has been attributed to terminal Q²(Mg, OH) species. researchgate.net This technique is a powerful tool for the quantitative detection of surface amorphous hydrous silicates and for understanding the interface between the silicate structure and its hydrated environment. researchgate.netrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Diffraction Methods for Crystalline Structure and Phase Identification
Diffraction techniques are fundamental for determining the degree of crystallinity and identifying the phases present in a material.
X-ray Powder Diffraction (XRD) is the primary method used to assess the long-range structural order in this compound hydrate. The analysis of synthesized this compound frequently shows that the material is largely amorphous, as indicated by the absence of sharp, well-defined Bragg reflections in the XRD pattern. researchgate.net
Instead of sharp peaks, the XRD patterns of amorphous or poorly crystalline magnesium silicate hydrates typically exhibit very broad reflections, which are characteristic of nanocrystalline or turbostratic (disordered layered) structures. researchgate.netresearchgate.net Research has identified these characteristic broad humps at specific 2θ ranges. Notably, broad reflections are often observed around 23°, 35°, and 60° 2θ. researchgate.net The presence and intensity of these reflections can change with factors such as aging time during synthesis, which can facilitate a slight increase in crystallinity. smolecule.com While the material is generally considered amorphous, these broad peaks suggest the existence of short- to medium-range order, consistent with the layered silicate structures suggested by NMR data. researchgate.netresearchgate.net
Table 3: Characteristic XRD Reflections for Poorly Crystalline Magnesium Silicate Hydrate
| Approximate 2θ Angle | Structural Feature |
|---|---|
| ~23° | Broad reflection indicative of short-range order |
| ~35° | Broad reflection indicative of short-range order |
| ~60° | Broad reflection indicative of short-range order |
Crystallite Size Determination from Diffraction Data
The determination of crystallite size from X-ray diffraction (XRD) data is a fundamental technique for characterizing the nanocrystalline domains within a material. For this compound hydrate, which is often synthesized as an amorphous or poorly crystalline powder, XRD analysis can provide insights into the size of any ordered crystalline regions. wikipedia.orgjournalssystem.com The primary method for this calculation is the Scherrer equation. wikipedia.orgscirp.org
The Scherrer equation relates the broadening of a diffraction peak to the mean size of the crystalline domains. wikipedia.org The formula is expressed as:
D = (K * λ) / (β * cos(θ)) calculator.academy
Where:
D represents the mean crystallite size.
K is the Scherrer constant, a dimensionless shape factor that typically has a value of about 0.9. calculator.academy
λ is the wavelength of the X-ray radiation used.
β is the line broadening at half the maximum intensity (FWHM), measured in radians. This value is obtained after correcting for the instrumental broadening, which is determined by analyzing a standard material with large, strain-free crystals. crystalimpact.comyoutube.com
θ is the Bragg diffraction angle. wikipedia.org
It is important to note that the Scherrer equation provides a lower-bound estimate of the crystallite size and is most applicable to nanoscale materials, typically with grains smaller than 0.1 to 0.2 micrometers. wikipedia.org Factors such as inhomogeneous strain and lattice imperfections can also contribute to peak broadening, potentially affecting the accuracy of the calculated size. wikipedia.org
| Parameter | Symbol | Value | Unit | Description |
|---|---|---|---|---|
| Scherrer Constant | K | 0.9 | Dimensionless | Assumes spherical crystallites. |
| X-ray Wavelength | λ | 0.15406 | nm | Corresponds to Cu Kα radiation. |
| Bragg Angle | θ | 15 | Degrees | Hypothetical diffraction peak position (30° 2θ). |
| Peak Broadening (FWHM) | β | 0.0175 | Radians | Hypothetical measured broadening in radians (equivalent to 1.0°). |
| Calculated Crystallite Size | D | 8.2 | nm | Calculated using the Scherrer formula. |
Microscopic and Imaging Techniques for Morphological and Nanostructural Assessment
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Shape
Scanning Electron Microscopy (SEM) is a vital tool for investigating the surface topography and morphology of this compound hydrate. SEM analysis reveals that synthetic magnesium silicate typically appears as a fine, white, and odorless powder. wikipedia.orgchemicalbook.com At the microscopic level, the morphology can be complex. Some studies have reported a flake-like structure characterized by extensive interstitial spaces. google.com This morphology provides a large surface area, which is a key property of the material. The flake-like character is observed throughout the structure, not just on the surface, and images may show an absence of significant agglomeration or spherical particles. google.com
Field Emission Scanning Electron Microscopy (FE-SEM) for High-Resolution Imaging
For a more detailed examination of the surface nanostructure, Field Emission Scanning Electron Microscopy (FE-SEM) is employed. FE-SEM offers significantly higher resolution and greater depth of field than conventional SEM, allowing for the visualization of finer surface features. This high-resolution capability is crucial for observing the intricate details of the porous and flake-like structures of this compound hydrate. FE-SEM can be used to characterize the nanoscale porosity and the precise arrangement of the silicate sheets or particles that form the bulk material. researchgate.net
Transmission Electron Microscopy (TEM) for Internal Structure and Particle Size
Transmission Electron Microscopy (TEM) provides critical information about the internal structure, particle size, and degree of crystallinity of this compound hydrate. TEM studies have confirmed that synthetic magnesium silicate hydrate (M-S-H) gels are often highly disordered or amorphous. mdpi.com The molecular structure is layered, and TEM analysis shows that the M-S-H phase can form on the surface of precursor particles (like silica (B1680970) fume), creating a shell structure that may become hollow as the precursor dissolves. mdpi.com In some synthesis methods, the resulting particles have been observed to be nearly spherical with average diameters in the nanometer range (e.g., ~100 nm). researchgate.net TEM is also a powerful technique for characterizing crystal defects, such as dislocations, in related dense hydrous magnesium silicate phases. schweizerbart.deresearchgate.net
| Observed Feature | Description | Reference |
|---|---|---|
| Crystallinity | Highly disordered and amorphous in nature. | mdpi.com |
| Internal Structure | Layered molecular structure; can form shell-like structures with cavities around precursor particles. | mdpi.com |
| Particle Shape | Can be nearly spherical depending on the synthesis method. | researchgate.net |
| Particle Size | Typically in the nanometer range (e.g., ~100 nm average diameter). | researchgate.net |
Atomic Force Microscopy (AFM) for Surface Topography and Roughness
Atomic Force Microscopy (AFM) is utilized to generate three-dimensional images of the surface topography of this compound hydrate at the nanoscale. This technique provides quantitative data on surface roughness and particle dimensions. Research on magnesium silicate hydrate (M-S-H) using AFM has revealed that its formation can proceed via the aggregation and fusion of nanoparticles to form films. anl.gov AFM can be used to directly measure the height, surface area, and volume of these M-S-H precipitates as they form and grow. researchgate.net This provides direct evidence for the hierarchical structures that exist from the nanoscale to the mesoscale. anl.gov The high resolution of AFM allows for the detailed characterization of the surface texture, which is fundamental to understanding the material's properties.
Thermal Analysis for Phase Transitions and Hydration State Investigations
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for investigating the hydration state and phase transitions of this compound hydrate upon heating. As a hydrated compound, it contains variable amounts of water. drugfuture.com
TGA measures the change in mass of a sample as a function of temperature. For this compound hydrate, TGA reveals a significant mass loss corresponding to the removal of water. Pharmacopeial standards specify that the loss on ignition, which represents the water content, is between 17.0% and 34.0% of its weight. drugfuture.comnewdruginfo.com TGA curves can distinguish between loosely bound surface water, which is lost at lower temperatures, and chemically bound water of hydration, which is released at higher temperatures. netzsch.com
DTA and Differential Scanning Calorimetry (DSC) measure the temperature difference between a sample and a reference material, revealing exothermic or endothermic events. Upon heating, hydrated magnesium silicates undergo several transformations. scientific.net These include endothermic peaks corresponding to dehydration, followed by exothermic peaks at higher temperatures (e.g., around 820°C) associated with the decomposition of the hydrate structure and the crystallization of new, anhydrous silicate phases, such as enstatite (MgSiO₃) and forsterite (Mg₂SiO₄). scientific.netresearchgate.net
| Temperature Range | Event Type | Description | Reference |
|---|---|---|---|
| Room Temp - ~200°C | Endothermic | Loss of adsorbed and loosely bound water. | netzsch.com |
| ~200°C - ~700°C | Endothermic | Dehydroxylation and loss of chemically bound water from the silicate structure. | scientific.net |
| ~820°C | Exothermic | Crystallization of new anhydrous phases from the decomposed amorphous material. | researchgate.net |
| 660°C - 950°C | Phase Transition | Formation of stable crystalline phases such as Enstatite and Forsterite. | researchgate.net |
Thermogravimetric Analysis (TGA) for Water Content and Decomposition
Thermogravimetric Analysis (TGA) is a critical technique for characterizing the thermal stability and composition of this compound hydrate, particularly its water content. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound hydrate, TGA reveals distinct stages of mass loss corresponding to the removal of different types of water molecules and eventual decomposition of the silicate structure.
The thermal decomposition process typically shows an initial mass loss at temperatures between 25°C and 200°C, which is attributed to the loss of physically adsorbed or free water on the surface of the material. A subsequent, more significant mass loss occurs at higher temperatures, corresponding to the removal of bound water of hydration from the compound's structure. This multi-stage water loss is a characteristic feature observed during the thermal analysis of hydrated silicates. The final stage of decomposition at very high temperatures results in the formation of magnesium silicate phases like forsterite (Mg₂SiO₄). TGA is one of several characterization techniques, including Fourier-transform infrared spectroscopy (FTIR) and Transmission Electron Microscopy (TEM), used to establish the physical features of such compounds. dokumen.pub
Table 1: Typical Thermal Decomposition Stages of this compound
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
|---|---|---|
| 25–200 | 5–8 | Loss of adsorbed surface water. smolecule.com |
| >200 | Variable | Loss of bound water of hydration and structural decomposition. |
Note: Specific temperatures and mass loss percentages can vary based on the synthesis method and the degree of hydration.
Differential Scanning Calorimetry (DSC) for Thermal Events
Differential Scanning Calorimetry (DSC) is employed to investigate the thermal events, such as phase transitions and decomposition, that occur in this compound hydrate upon heating. researchgate.netub.edu DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
DSC thermograms of this compound hydrate typically display a broad endothermic peak. researchgate.netresearchgate.net This peak is primarily associated with the energy required for dehydration—the removal of both adsorbed and chemically bound water. The peak's maximum temperature (Tmax) indicates the point of the most rapid water loss. researchgate.net The shape and temperature range of this endotherm provide insights into the binding energies of the water molecules within the silicate matrix. The analysis reveals that these thermal events involve shifts towards different melting temperatures and endothermic energies depending on the specific formulation of the material. researchgate.net
Surface and Pore Structure Characterization
Brunauer–Emmett–Teller (BET) Surface Area Analysis
The Brunauer–Emmett–Teller (BET) method is a cornerstone for analyzing the surface properties of this compound hydrate, revealing its capacity for adsorption. The BET surface area of this compound can vary dramatically, ranging from as low as 5 m²/g to over 635 m²/g, depending heavily on the synthesis method and processing conditions. smolecule.com
Commercial grades of this compound generally have lower surface areas, often in the 5-20 m²/g range. smolecule.com In contrast, synthetically produced variants can achieve significantly higher surface areas. For instance, materials synthesized via a sol-gel method have been reported to reach 634.63 m²/g, while those produced through hydrothermal synthesis can have surface areas between 310.4 and 453.24 m²/g. smolecule.com Modified forms with a flake-like morphology can exhibit surface areas exceeding 400 m²/g. smolecule.com This high surface area is directly correlated with the material's performance in applications such as adsorption, where a larger surface provides more active sites for interaction. smolecule.comsmolecule.com
Table 2: BET Surface Area of this compound Hydrate by Synthesis Method
| Synthesis Method | Reported BET Surface Area (m²/g) |
|---|---|
| Commercial Grade | 5 - 20 smolecule.com |
| Conventional | <250 smolecule.com |
| Reverse Strike Method | 179.4 smolecule.com |
| Hydrothermal Synthesis | 310.4 - 453.24 smolecule.com |
| Sol-Gel Derived | 634.63 smolecule.com |
Pore Size Distribution Analysis
Analysis of the pore structure of this compound hydrate shows that it is a predominantly mesoporous material, with pore diameters typically falling within the 2 to 50 nm range as defined by IUPAC. smolecule.comsmolecule.com This characteristic is often identified by nitrogen adsorption isotherms, which commonly exhibit Type IV behavior with an H₃ hysteresis loop, indicative of slit-shaped pores and plate-like particle morphology. smolecule.comsmolecule.com
The average pore size can be tailored by the synthesis conditions. For example, highly ordered mesoporous structures have been created with an average pore size of 2.58 nm. smolecule.com Materials derived from sol-gel processes have shown an average pore size of 3.72 nm, while those from hydrothermal methods can have adjustable pore sizes ranging from 3.7 to 6.38 nm. smolecule.com This well-developed mesoporous structure is crucial as it facilitates rapid mass transfer of molecules to the active adsorption sites within the material. smolecule.com
Table 3: Pore Size Characteristics of this compound Hydrate Variants
| Material Type | Average Pore Diameter (nm) |
|---|---|
| Highly Ordered Mesoporous | 2.58 smolecule.com |
| Attapulgite-based Composites | 3.23 - 3.74 smolecule.com |
| Sol-Gel Derived | 3.72 smolecule.com |
Characterization of Surface Active Sites for Adsorption
The adsorption capabilities of this compound hydrate are governed by the nature and availability of its surface active sites. The surface contains functional groups, such as hydroxyl (-OH) groups, which can act as primary sites for electrostatic interactions and the adsorption of various molecules. colab.wsresearchgate.net
The adsorption behavior is highly dependent on the pH of the surrounding medium, which influences the surface charge of the material. smolecule.com this compound is reported to have an isoelectric point between 2.5 and 3.5. smolecule.com At a pH below this point, the surface carries a net positive charge, while at a higher pH, it becomes negatively charged, affecting its affinity for different adsorbate molecules. Adsorption studies frequently show that the process follows the Langmuir isotherm model, which suggests monolayer adsorption onto a homogeneous surface of active sites. smolecule.comresearchgate.net The high surface area and mesoporous structure work in concert to ensure these active sites are readily accessible, enhancing the efficiency of adsorption processes. smolecule.com
Elemental and Compositional Analysis
The fundamental composition of this compound hydrate is defined by the proportions of its constituent oxides and water content. Its chemical formula is generally represented as Mg₂Si₃O₈·xH₂O, indicating it is composed of magnesium oxide (MgO), silicon dioxide (SiO₂), and a variable amount of water (H₂O). researchgate.net
Pharmacopeial standards stipulate that this compound hydrate should contain not less than 20% magnesium oxide and not less than 45% silicon dioxide. researchgate.net Techniques such as energy dispersive X-ray (EDX) analysis are used to confirm the elemental composition, providing weight percentages of the primary elements, silicon and oxygen. researchgate.net This compositional analysis is essential for verifying the identity and purity of the material and ensuring it meets the required specifications for its intended applications. researchgate.net
Table 4: Specified Composition of this compound Hydrate
| Component | Chemical Formula | Required Content (%) |
|---|---|---|
| Magnesium Oxide | MgO | ≥ 20.0 researchgate.net |
| Silicon Dioxide | SiO₂ | ≥ 45.0 researchgate.net |
Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping and Composition
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.orglibretexts.org It operates by bombarding a specimen with a high-energy beam of charged particles, typically electrons, which excites electrons in the sample's atoms. wikipedia.org This excitation causes an electron from an inner shell to be ejected, creating a vacancy. wikipedia.org An electron from a higher-energy outer shell then fills this vacancy, releasing the excess energy as an X-ray. wikipedia.org
The energy of the emitted X-ray is characteristic of the element from which it originated, as each element possesses a unique atomic structure and therefore a unique set of emission peaks on its electromagnetic spectrum. wikipedia.org An energy-dispersive spectrometer measures the number and energy of these emitted X-rays, allowing for the determination of the elemental composition of the specimen. wikipedia.org
In the analysis of this compound hydrate (Mg₂Si₃O₈·xH₂O), EDX is employed to confirm the presence and relative abundance of its constituent elements: magnesium (Mg), silicon (Si), and oxygen (O). researchgate.netijrpr.com The technique can generate an EDX spectrum, which is a plot of X-ray counts versus energy. This spectrum displays distinct peaks corresponding to the characteristic X-ray energies of Mg, Si, and O, confirming their presence in the material. libretexts.orgijrpr.com
Furthermore, when coupled with techniques like Scanning Electron Microscopy (SEM) or Scanning Transmission Electron Microscopy (STEM), EDX can perform elemental mapping. researchgate.netnih.gov This provides a visual representation of the spatial distribution of each element across the sample's surface. researchgate.net For this compound hydrate, elemental maps would show the distribution of magnesium, silicon, and oxygen, providing insights into the homogeneity of the compound and the potential presence of impurities or other phases. researchgate.net The accuracy of quantitative analysis can be affected by factors such as overlapping emission peaks between elements. wikipedia.org
Quantitative Determination of Magnesium Content
The quantitative determination of magnesium in this compound hydrate is crucial for ensuring its composition and quality. Pharmacopeial methods often involve complexometric or acid-base titrations.
One widely used method is the complexometric titration of magnesium. uspbpep.com In this procedure, a precisely weighed sample of this compound is first dissolved in a suitable acid. The resulting solution is neutralized, and any interfering ions may be masked. uspbpep.com The solution is then titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA), typically 0.1 M sodium edetate, using a specific indicator to detect the endpoint. uspbpep.com For instance, after preparing the sample solution, triethanolamine (B1662121) and an ammonia-ammonium chloride buffer are added, followed by an eriochrome black T indicator solution. drugfuture.com The titration is performed with 0.05 M edetate disodium (B8443419) until the color changes to blue. drugfuture.com Each milliliter of the titrant is equivalent to a specific amount of magnesium oxide (MgO) or this compound (Mg₂Si₃O₈). uspbpep.comdrugfuture.com
Another established method is an acid-base back-titration. drugfuture.comdrugfuture.com An accurately weighed sample is digested with a known excess of a standardized strong acid, such as 1 N sulfuric acid, typically by heating on a steam bath for an hour to ensure complete reaction. drugfuture.comdrugfuture.com After cooling, the excess, unreacted acid is titrated with a standardized strong base, like 1 N sodium hydroxide (B78521), using an indicator such as methyl orange. drugfuture.comdrugfuture.com The amount of acid consumed by the magnesium oxide in the sample is determined by the difference between the initial amount of acid added and the amount neutralized by the sodium hydroxide. This value is then used to calculate the percentage of MgO in the sample. drugfuture.comdrugfuture.com
| Method | Principle | Titrant | Indicator | Endpoint | Key Steps |
|---|---|---|---|---|---|
| Complexometric Titration | Formation of a stable complex between Mg²⁺ ions and EDTA. uspbpep.com | 0.05 M or 0.1 M Sodium Edetate (EDTA) uspbpep.comdrugfuture.com | Eriochrome Black T drugfuture.com | Color change to blue drugfuture.com | Sample dissolution in acid, neutralization, addition of buffer and indicator, titration with EDTA. uspbpep.comdrugfuture.com |
| Acid-Base Back-Titration | Neutralization of the basic MgO component by a known excess of strong acid, followed by titration of the excess acid. drugfuture.comdrugfuture.com | 1 N Sodium Hydroxide drugfuture.comdrugfuture.com | Methyl Orange drugfuture.comdrugfuture.com | Color change of indicator | Digestion of sample with excess 1 N Sulfuric Acid, cooling, titration of excess acid with NaOH. drugfuture.comdrugfuture.com |
Quantitative Determination of Silicon Dioxide/Silicate Content
The determination of silicon dioxide (SiO₂) content in this compound hydrate is typically performed using gravimetric methods. drugfuture.comdrugfuture.com These methods are based on the insolubility of silicic acid, which is converted to silicon dioxide upon ignition.
A common procedure involves digesting an accurately weighed sample of this compound with a mineral acid, such as 1 N sulfuric acid or dilute hydrochloric acid. uspbpep.comdrugfuture.com The mixture is heated, often on a steam bath, to facilitate the decomposition of the silicate and the formation of silicic acid, and then evaporated to dryness. drugfuture.comdrugfuture.com The residue is then treated with water and digested again to dissolve the soluble magnesium salts. drugfuture.comdrugfuture.com
The resulting mixture, containing the precipitated silicic acid, is filtered through an ashless filter paper. uspbpep.comdrugfuture.com The residue on the filter paper is washed thoroughly with hot water to remove any remaining soluble salts. drugfuture.comdrugfuture.com The filter paper and its contents are then transferred to a tared platinum crucible. drugfuture.comdrugfuture.com The crucible is heated gently at first to dry and char the filter paper, and then strongly ignited at a high temperature (e.g., 900°C) to a constant weight. mubychem.net The final weight of the residue is recorded as silicon dioxide (SiO₂). drugfuture.comdrugfuture.com
To ensure the weighed residue is pure silica, its identity can be confirmed by treatment with hydrofluoric acid and a few drops of sulfuric acid. drugfuture.comdrugfuture.com The mixture is evaporated to dryness and ignited again. Hydrofluoric acid reacts with silicon dioxide to form volatile silicon tetrafluoride (SiF₄). drugfuture.com The loss in weight after this treatment represents the weight of the silicon dioxide in the sample. drugfuture.comdrugfuture.com
| Method | Principle | Key Reagents | Final Measurement | Key Steps |
|---|---|---|---|---|
| Gravimetric Analysis | Acid digestion of the silicate to form insoluble silicic acid, which is then ignited to form silicon dioxide (SiO₂). drugfuture.comdrugfuture.com | Sulfuric Acid or Hydrochloric Acid uspbpep.comdrugfuture.com | Weight of the residue after ignition. drugfuture.comdrugfuture.com | 1. Sample digestion with acid and evaporation to dryness. drugfuture.com 2. Treatment with water and filtration through ashless paper. drugfuture.com 3. Washing of the residue. drugfuture.com 4. Ignition of the residue to constant weight in a platinum crucible. drugfuture.com |
| Gravimetric Analysis with HF Verification | Volatilization of the ignited silica residue as silicon tetrafluoride (SiF₄) upon treatment with hydrofluoric acid. drugfuture.comdrugfuture.com | Hydrofluoric Acid, Sulfuric Acid drugfuture.comdrugfuture.com | Loss in weight after HF treatment and re-ignition. drugfuture.comdrugfuture.com | 1. Perform initial gravimetric analysis. 2. Moisten the ignited residue with water. drugfuture.com 3. Add hydrofluoric acid and sulfuric acid. drugfuture.com 4. Evaporate to dryness and ignite again to constant weight. drugfuture.com |
Theoretical and Computational Investigations of Magnesium Trisilicate Hydrate
Molecular Modeling Approaches for Structural Prediction and Interaction Simulation
Molecular modeling, particularly molecular dynamics (MD) simulations, is a valuable approach for predicting the atomic-scale structure of magnesium silicate (B1173343) hydrates and simulating their interactions with other molecules. patsnap.com Atomistic models for M-S-H systems are, however, still an area of active research. cea.fr The general understanding is that M-S-H structures are comparable to those of hydrated clays. rilem.netresearchgate.net
MD simulations can model the behavior of M-S-H in various mineral environments, offering insights into the kinetics and thermodynamics of these interactions. patsnap.com These simulations provide a means to analyze structural features such as bond lengths, bond angles, and coordination numbers. For amorphous and liquid magnesium silicates, MD simulations have been used to clarify their structure under different pressures, explaining the origin of sub-peaks in radial distribution functions for various atomic pairs (O-O, Si-Si, and Mg-Mg) and detailing changes in coordination numbers and bond types. vnu.edu.vn
Table 1: Key Parameters in Molecular Dynamics Simulations of Silicate Systems
| Parameter | Description | Relevance to Magnesium Trisilicate (B10819215) Hydrate (B1144303) |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the simulation in representing the interatomic interactions within the hydrated magnesium silicate structure and with its environment. |
| Ensemble (e.g., NVT, NPT) | A collection of possible states of a system with certain thermodynamic properties held constant (e.g., constant Number of particles, Volume, and Temperature). | Allows for the simulation of the material under conditions that mimic experimental or environmental settings. |
| Time Step | The discrete interval at which the equations of motion are integrated. | A crucial parameter for ensuring the stability and accuracy of the simulation. |
| System Size | The number of atoms or molecules included in the simulation box. | A larger system size can provide more realistic results by minimizing boundary effects. |
Computational Simulation of Interfacial Phenomena and Surface Reactions
Computational simulations are instrumental in understanding the interfacial phenomena and surface reactions of magnesium silicate hydrates. These simulations can model the precipitation of M-S-H on the surfaces of other materials, a process observed in cement chemistry. researchgate.net Molecular dynamics simulations have shown that M-S-H can form strong chemical bonds with certain silicate minerals, which is a key factor in the enhanced mechanical properties of some cementitious materials. patsnap.com
The surface chemistry of M-S-H is complex, with defects on the surface playing a significant role. researchgate.net As the pH of the surrounding environment increases, hydroxyl groups on the surface can deprotonate, leading to an increase in the number of exchangeable cations near the layers. researchgate.net
Simulations of the interaction between water and mineral surfaces are crucial for understanding hydration and dissolution processes. For instance, in the case of forsterite (Mg₂SiO₄), a related magnesium silicate, ab initio molecular dynamics and metadynamics have been used to investigate the reaction pathways of water molecules within the glass structure. researchgate.net These studies suggest that water dissociation is a two-step process involving interaction with SiO₄ or MgOₓ units followed by proton transfer. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of materials. nih.govrsc.org These methods have been applied to investigate the atomic structure of M-S-H and related systems. osti.gov
Ab initio calculations, combined with experimental techniques like X-ray absorption spectroscopy, have been used to study the atomic structure of M-S-H phases. osti.gov These studies reveal that magnesium-containing phases can have a phyllosilicate structure with silica (B1680970) defects. osti.gov Such calculations can also elucidate the geometric arrangements of atoms, for example, identifying the presence of distinct Mg octahedral sites. osti.gov
DFT has been employed to study the hydrolysis and dehydration reactions of magnesium chloride hydrates. nih.gov By calculating the Gibbs free energies, the preference for hydrolysis over dehydration can be quantified. Such an approach could be extended to magnesium trisilicate hydrate to understand its stability and reaction pathways in aqueous environments. Furthermore, DFT calculations have been used to investigate the structural, electronic, and optical properties of related magnesium compounds like magnesium hydride (MgH₂). gadaufos.com
Modeling of Polymorphic Transformations and Structural Units
The structure of M-S-H is known to be related to disordered precursors of talc (B1216) and serpentine (B99607), depending on the Mg/Si ratio. researchgate.net Computational modeling can help to understand the transitions between these different structural arrangements. For instance, a multi-technique approach combining experimental data with structural modeling has evidenced the presence of "chrysotile-like" and "talc-like" sub-nanometric domains within M-S-H. rsc.org
Thermal transformations of hydrated magnesium silicates have also been investigated. researchgate.net With increasing temperature, magnesium hydrosilicates convert to anhydrous silicates of the serpentine group. researchgate.net High-temperature X-ray phase analysis has identified the formation of enstatite (MgSiO₃) and forsterite (Mg₂SiO₄) at elevated temperatures. researchgate.net Computational methods can be used to model the energetics and pathways of these phase transformations.
Studies on dense hydrous magnesium silicates, such as Phase D (MgSi₂O₆H₂), have utilized classical molecular dynamics simulations with deep-learning-optimized interatomic potentials to investigate phenomena like hydrogen bonding symmetrization under high pressure. aps.org These advanced simulation techniques can also identify phase transitions and their effects on material properties. aps.org
Interfacial Phenomena and Adsorption Mechanisms of Magnesium Trisilicate Hydrate
Adsorption Thermodynamics and Kinetics on Magnesium Trisilicate (B10819215) Hydrate (B1144303) Surfaces
The study of adsorption thermodynamics and kinetics provides critical insights into the efficiency and nature of the interaction between magnesium trisilicate hydrate and various adsorbates. Equilibrium studies are often described by isotherm models, while the rate of adsorption is analyzed using kinetic models.
Adsorption isotherms are essential for describing the equilibrium relationship between the amount of a substance adsorbed on the surface of the this compound hydrate and its concentration in the solution at a constant temperature.
The Langmuir isotherm model is frequently applied to describe the adsorption on this compound hydrate, particularly for substances like the cationic dye methylene blue. This model assumes that adsorption occurs as a monolayer on a homogeneous surface with a finite number of identical active sites. The fit of the Langmuir model to experimental data for methylene blue adsorption on various magnesium silicate (B1173343) hydrate (MSH) preparations suggests that the process is consistent with monolayer coverage.
The Freundlich isotherm model , an empirical equation that describes adsorption on heterogeneous surfaces, is also used for comparison. However, studies often show that the Langmuir model provides a better fit for adsorption on this compound hydrate, as indicated by higher correlation coefficient (R²) values.
Table 1: Langmuir Isotherm Parameters for Methylene Blue Adsorption on Magnesium Silicate Hydrate (MSH)
| Adsorbent Sample | Maximum Adsorption Capacity (qₘ) (mg·g⁻¹) | Langmuir Constant (Kₗ) (L·mg⁻¹) | Correlation Coefficient (R²) |
|---|---|---|---|
| MSH-1.50 | 351 | 0.435 | 0.998 |
| MSH-1.75 | 374 | 0.465 | 0.999 |
| Regenerated MSH-1.75 | 268 | 0.295 | 0.999 |
Data sourced from a study on fabricated magnesium silicate hydrate nanoparticles.
Adsorption kinetics describe the rate at which an adsorbate is removed from a solution by the adsorbent. Understanding these kinetics is crucial for determining the mechanism of adsorption.
The pseudo-second-order kinetic model has been shown to be highly applicable to the adsorption processes on this compound hydrate. This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. The excellent fit of this model is often confirmed by correlation coefficients (R²) that are very close to 1. For the adsorption of methylene blue, for instance, over 98% of the dye can be removed within the first 10 minutes, with equilibrium being reached in approximately 20 minutes, a process well-described by the pseudo-second-order model.
The pseudo-first-order kinetic model is also evaluated, but it generally provides a less accurate fit to the experimental data for adsorption on this compound hydrate compared to the pseudo-second-order model.
Table 2: Pseudo-Second-Order Kinetic Model Parameters for Methylene Blue Adsorption on Magnesium Silicate Hydrate (MSH)
| Adsorbent Sample | Equilibrium Adsorption Capacity (qₑ, exp) (mg·g⁻¹) | Calculated Adsorption Capacity (qₑ, cal) (mg·g⁻¹) | Rate Constant (k₂) (g·mg⁻¹·min⁻¹) | Correlation Coefficient (R²) |
|---|---|---|---|---|
| MSH-1.50 | 303 | 308 | 0.0039 | 0.999 |
| MSH-1.75 | 307 | 313 | 0.0042 | 0.999 |
Data derived from research on the adsorption behavior of magnesium silicate hydrate nanoparticles.
Fundamental Mechanisms of Adsorption
The adsorptive capabilities of this compound hydrate are rooted in its specific surface chemistry, including the presence of functional groups and its surface charge.
The surface of this compound hydrate is rich in hydroxyl (-OH) groups, specifically silanol groups (Si-OH). The presence of these groups is confirmed by Fourier-transform infrared spectroscopy (FTIR), which shows characteristic absorption bands for O-H vibrations. These surface hydroxyl groups are the primary active sites for adsorption.
The acidity of the surrounding solution plays a critical role. In aqueous solutions with a pH above the material's point of zero charge (pHZPC), the surface silanol groups can deprotonate (Si-OH → SiO⁻ + H⁺). This process imparts a negative charge to the surface of the this compound hydrate, creating active sites for the binding of positively charged species.
This compound hydrate demonstrates a strong affinity for cationic substances, which is largely attributable to its negatively charged surface. The adsorption mechanism for cationic dyes like methylene blue is considered to involve both electrostatic attraction and ion exchange. While electrostatic attraction is the initial draw, an ion exchange process can subsequently occur. In this process, the adsorbed cations on the surface can be exchanged with other cations present in the solution. This mechanism is particularly relevant in the adsorption of metal ions, where surface hydroxyl groups can first complex with the metal ions, which may then be exchanged with other competing ions in the solution.
Electrostatic interaction is a dominant force in the adsorption mechanism of this compound hydrate, especially for charged molecules. The negative surface charge, resulting from the deprotonation of silanol groups, creates a strong electrostatic attraction for cationic adsorbates.
The influence of pH is paramount; a higher pH (above the pHZPC) leads to a greater negative surface charge density, which in turn enhances the adsorption capacity for cations. For example, the equilibrium adsorption quantity of methylene blue on a specific magnesium silicate hydrate sample was found to be significantly higher at a pH of 10.12 compared to a pH of 4.05.
Beyond simple electrostatic attraction, surface complexation can also occur. This involves the formation of a more direct chemical bond between the adsorbate and the active sites on the adsorbent surface. Evidence for this is supported by the applicability of the pseudo-second-order kinetic model, which implies a chemisorption process. FTIR analysis showing shifts in the characteristic absorption peaks of both the adsorbent and the adsorbate after the adsorption process further confirms the existence of these complex interactions at the interface.
Adsorbent Performance and Regeneration Studies
Evaluation of Adsorption Capacity and Selectivity for Various Species
This compound hydrate (MSH) has demonstrated significant potential as an effective adsorbent material, largely owing to its high surface area, porous structure, and the presence of surface hydroxyl groups. smolecule.comsmolecule.com Its performance has been evaluated for the removal of various species from aqueous solutions, including organic dyes, pharmaceuticals, and heavy metals. smolecule.comresearchgate.net
The adsorption capacity of MSH is notably influenced by its synthesis method, which affects properties like surface area and surface charge. mdpi.comresearchgate.net For instance, MSH synthesized via a sol-gel method exhibited a high surface area of 634.63 m²/g, while hydrothermal synthesis methods have produced materials with surface areas ranging from 310.4 to 453.24 m²/g. smolecule.comresearchgate.net This high surface area provides ample sites for the adsorption of various molecules. smolecule.com
Research has shown a particular affinity of this compound hydrate for cationic species. researchgate.net This selectivity is attributed to the negative surface charge that the material typically exhibits in aqueous solutions, which promotes electrostatic attraction with positively charged molecules. mdpi.comnih.gov A prominent example is its effectiveness in adsorbing methylene blue (MB), a cationic dye. Studies on hydrothermally prepared MSH nanoparticles have demonstrated a maximum adsorption capacity for MB as high as 374 mg·g⁻¹, which is significantly influenced by the material's surface charge density. mdpi.comnih.gov The adsorption mechanism for MB is believed to involve both electrostatic attraction and ion-exchange. mdpi.com
Beyond dyes, this compound has shown considerable adsorptive capacity for various pharmaceutical compounds. In one study, it exhibited the greatest adsorptive capacity for nitrofurantoin when compared to other antacids like bismuth oxycarbonate, kaolin, and magnesium oxide. nih.gov It has also been evaluated for the adsorption of ciprofloxacin and various steroids, with the adsorption affinity for steroids following the sequence: ethindrone > mestranol > norethindrone > ethinyl estradiol. phexcom.comnih.gov The interaction with pharmaceuticals is a complex process involving physical adsorption and surface complexation. smolecule.com
The material's utility extends to environmental remediation, with studies exploring its potential for removing heavy metal ions such as Co²⁺ and Cr³⁺ from wastewater. smolecule.comsmolecule.com The surface hydroxyl groups on this compound act as primary binding sites for these cationic metal species through mechanisms like ion exchange and surface complexation. smolecule.com
Table 1: Adsorption Capacity of this compound Hydrate for Various Species
| Adsorbate | Adsorption Capacity (mg/g) | Synthesis/Test Conditions |
| Methylene Blue (MB) | 374 | Hydrothermal synthesis; Langmuir isotherm model. mdpi.comnih.gov |
| Methylene Blue (MB) | 98 | Hydrothermally synthesized. smolecule.com |
| Heavy Metals (Co²⁺, Cr³⁺) | 208.89 | Langmuir isotherm model. smolecule.com |
| Nitrofurantoin | High | Greatest adsorptive capacity among several tested antacids. nih.gov |
| Ciprofloxacin | Studied | Evaluated as an alternative for managing ciprofloxacin poisoning. phexcom.com |
Desorption Mechanisms and Strategies for Adsorbent Regeneration
The regeneration of an adsorbent is crucial for its cost-effective and sustainable application. The process aims to remove the adsorbed species (adsorbate) from the adsorbent's surface, restoring its adsorptive capacity for subsequent use. mdpi.com Regeneration methods are generally categorized as thermal or non-thermal processes. researchgate.net
For this compound hydrate, the choice of regeneration strategy depends heavily on the nature of the adsorbate and the strength of its interaction with the adsorbent surface. In cases where adsorption is primarily due to weaker physical forces, desorption can be achieved by altering process conditions. However, when chemisorption is the dominant mechanism, more robust regeneration methods are required. smolecule.com
One effective thermal regeneration method that has been studied is calcination. In a study involving the adsorption of methylene blue, the spent MSH adsorbent was regenerated by drying and subsequent calcination at 600 °C for 4 hours. mdpi.com This high-temperature treatment is designed to decompose the adsorbed organic dye molecules, thereby cleaning the adsorbent surface and reopening its pores.
Chemical washing or solvent extraction represents a common non-thermal approach. researchgate.net The selection of an appropriate eluting agent is critical. For instance, methanol has been used as a desorbing agent to regenerate a composite membrane containing magnesium silicate after methylene blue adsorption. mdpi.com The process involves immersing the dye-loaded material in the solvent to facilitate the release of the adsorbed molecules. mdpi.com
However, regeneration is not always feasible. The adsorption of certain compounds onto this compound has been found to be effectively irreversible. For example, in studies with the drug nitrofurantoin, the adsorption was so strong that attempts to elute the drug using either acidic or alkaline solutions were unsuccessful. smolecule.comnih.gov This indicates a strong chemisorption process, where the adsorbate is tightly bound to the active sites on the adsorbent surface. smolecule.com In such scenarios, the adsorbent can only be used once for that specific application.
Reusability and Cycling Performance in Multi-Cycle Adsorption Processes
The long-term performance and stability of an adsorbent are evaluated through reusability and cycling studies, where the material undergoes multiple consecutive adsorption-desorption cycles. mdpi.com This is a key parameter for assessing the practical and economic viability of the adsorbent in industrial applications. mdpi.com
Studies on this compound hydrate have demonstrated promising, though variable, reusability. The efficiency of regeneration directly impacts the cycling performance. In the case of methylene blue adsorption, MSH regenerated via calcination at 600 °C exhibited a maximum adsorption capacity of 268 mg·g⁻¹ in the second cycle. mdpi.com This represents a retention of approximately 72% of its initial capacity, indicating good potential for reuse. mdpi.com
In another study involving a poly(lactic acid)-poly(ethylene glycol)/magnesium silicate composite membrane for MB removal, regeneration was performed using methanol as a desorbing agent. mdpi.com The membrane demonstrated excellent performance over six consecutive adsorption-desorption cycles. Although the removal efficiency gradually decreased from 84% in the first cycle to 66% in the sixth cycle, the results still indicated good regeneration characteristics and stability of the adsorbent composite. mdpi.com
The gradual decrease in adsorption capacity over multiple cycles is a common phenomenon. It can be attributed to several factors, including incomplete desorption of the adsorbate, blockage of some active sites or pores, and potential minor degradation of the adsorbent's structure during the regeneration process. mdpi.com Despite this decline, the ability of this compound hydrate to maintain a significant portion of its adsorption capacity over several cycles underscores its potential as a reusable adsorbent for environmental and industrial applications.
Table 2: Reusability and Cycling Performance of this compound Hydrate
| Adsorbate | Regeneration Method | Number of Cycles | Performance/Efficiency Retention |
| Methylene Blue | Calcination at 600 °C | 2 | Retained ~72% of initial adsorption capacity. mdpi.com |
| Methylene Blue | Methanol Desorption | 6 | Removal efficiency decreased from 84% to 66%. mdpi.com |
Advanced Applications in Materials Science and Environmental Engineering
Role as a Precursor Material in Ceramic Synthesis
Magnesium trisilicate (B10819215) hydrate (B1144303) serves as a valuable precursor for the creation of magnesium silicate-based ceramics, which are prized for their excellent mechanical properties, high-temperature stability, and biocompatibility. The use of this hydrated compound allows for precise control over the final ceramic's composition and microstructure.
Synthesis of Magnesium Silicates with Tailored Properties for Advanced Ceramics
Synthetic magnesium silicate (B1173343) hydrates (M-S-H) are instrumental in developing advanced ceramics with tailored properties. The molar ratio of magnesium to silicon (Mg/Si) in the initial precursor is a critical factor that dictates the final properties of the ceramic material. Research has shown that M-S-H can be synthesized with a variable Mg/Si ratio, typically ranging from 0.7 to 1.5. researchgate.net This variability allows for the fine-tuning of the resulting ceramic's characteristics.
For instance, a lower Mg/Si ratio in the precursor tends to favor the formation of talc-like structures, while a higher ratio promotes the development of chrysotile-like structures. researchgate.net These different structural arrangements directly influence the mechanical properties of the final ceramic product. Magnesium silicate hydrate cementitious materials have been shown to achieve a compressive strength of over 40 MPa after 28 days of curing. mdpi.com The strength of these materials shows a strong correlation with the amount of bound water and the reduction of magnesium hydroxide (B78521) content during the curing process. mdpi.com
The synthesis process often involves reacting magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂) with a source of amorphous silica (B1680970) in an aqueous environment. mdpi.comnih.gov By carefully controlling the stoichiometry of the reactants, the curing temperature, and the duration, it is possible to produce magnesium silicate hydrate gels that serve as intermediates to high-performance ceramics. mdpi.comnih.gov These gels possess a highly disordered, layered molecular structure. nih.gov
Transformation Pathways to Specific Ceramic Phases
Upon heat treatment, magnesium trisilicate hydrate undergoes a series of transformations, leading to the formation of specific crystalline ceramic phases, most notably forsterite (Mg₂SiO₄) and enstatite (MgSiO₃). These phases are known for their refractory nature and excellent dielectric properties.
The thermal decomposition of this compound hydrate involves dehydration and subsequent crystallization. The initial stages of heating lead to the removal of water molecules. As the temperature increases, the amorphous structure begins to rearrange into more stable crystalline forms. The formation of forsterite and enstatite from magnesium silicate precursors is a key area of study in ceramic engineering.
The synthesis of pure forsterite, for example, can be achieved through various methods, including solid-state reactions of magnesium oxide and silicon dioxide at temperatures above 1200°C. nih.govresearchgate.net Using this compound hydrate as a precursor can offer advantages in terms of homogeneity and reactivity, potentially lowering the required synthesis temperatures. The transformation pathway can be summarized as follows:
This compound Hydrate (Amorphous) → Heat → Magnesium Silicate Hydrate Gel (Amorphous) → Further Heating → Forsterite (Mg₂SiO₄) + Enstatite (MgSiO₃) (Crystalline)
The final ratio of forsterite to enstatite can be controlled by the initial Mg/Si ratio of the precursor. Forsterite, being a magnesium orthosilicate (B98303), is a desirable phase for applications in bone regeneration due to its biocompatibility and mechanical properties that are superior to some calcium phosphates. nih.gov
| Precursor Mg/Si Ratio | Intermediate Phase | Primary Crystalline Phase upon Heating | Potential Application |
|---|---|---|---|
| Low (e.g., <1.0) | Talc-like M-S-H | Enstatite (MgSiO₃) | High-frequency insulators, dental ceramics |
| High (e.g., >1.0) | Chrysotile-like M-S-H | Forsterite (Mg₂SiO₄) | Refractories, biomaterials for bone regeneration |
Applications in Catalysis and Catalyst Support Systems
The high surface area and porous nature of this compound hydrate make it an excellent candidate for use in catalysis, both as a catalyst itself and as a support for catalytically active species. Its chemical inertness and thermal stability are also advantageous in many catalytic processes.
Immobilization of Catalytically Active Species on this compound Hydrate Supports
Magnesium silicate-based materials are effective supports for immobilizing metal nanoparticles, which are highly active catalysts in a wide range of chemical reactions. The support material plays a crucial role in preventing the aggregation of these nanoparticles, thus maintaining their high surface area and catalytic activity. The interaction between the metal and the support can also influence the electronic properties of the metal, further enhancing its catalytic performance. researchgate.netrsc.org
While specific studies focusing exclusively on this compound hydrate are limited, research on related magnesium-based supports like magnesium oxide provides strong evidence for their utility. For instance, the immobilization of palladium nanoparticles on an ionic liquid-modified sepiolite, a natural magnesium silicate, resulted in a highly active and stable catalyst for the hydrogenation of alkenes. nih.gov This suggests that the surface chemistry of magnesium silicates is conducive to anchoring and stabilizing metal catalysts. The process of immobilization can be achieved through techniques like physisorption, where weak interactions hold the catalyst, or chemisorption, which involves the formation of covalent bonds between the catalyst and the support surface. nih.gov
Investigation of Heterogeneous Catalytic Reactions on Modified Surfaces
The surface of this compound hydrate can be chemically modified to introduce specific functional groups, thereby tailoring its properties for particular catalytic reactions. For example, the introduction of acidic or basic sites can significantly influence the reaction pathways and product selectivity in heterogeneous catalysis.
Magnesium oxide, a related material, is known for its basic properties and is used as a catalyst and support in various reactions, including the oxidative coupling of methane and the dehydration of alcohols. researchgate.net Doping magnesium-based materials with other metal ions can also create new catalytic sites. For instance, silver-doped magnesium oxide nanoparticles have shown enhanced photocatalytic activity in the degradation of methylene blue dye under UV irradiation. mdpi.comnih.gov This enhancement is attributed to the dopant ions reducing the recombination of electron-hole pairs generated by UV light. mdpi.comnih.gov
These findings suggest that modified this compound hydrate surfaces could be investigated for a variety of heterogeneous catalytic reactions, including oxidations, reductions, and condensations. The ability to control the surface chemistry, coupled with its inherent physical properties, makes it a promising platform for the development of novel catalysts.
Environmental Remediation Technologies Utilizing this compound Hydrate
This compound hydrate has demonstrated significant promise as a low-cost and effective adsorbent for the removal of various pollutants from aqueous solutions. Its high surface area and porous structure provide numerous active sites for the binding of contaminants.
The application of magnesium silicate materials in wastewater treatment is a growing field of research. researchgate.net Studies have shown its effectiveness in adsorbing both organic dyes and heavy metal ions. For instance, synthesized magnesium silicate hydrate with a high surface area of 634.63 m²/g has been shown to be a potent adsorbent for commercial organic dyes. orientjchem.orgorientjchem.orgresearchgate.net It exhibits a particularly strong affinity for cationic dyes like methylene blue, which is attributed to the electrostatic attraction between the negatively charged surface of the adsorbent and the positively charged dye molecules. orientjchem.orgorientjchem.orgresearchgate.net The maximum adsorption capacity for methylene blue has been reported to be as high as 374 mg/g. mdpi.com
In addition to organic dyes, this compound hydrate is effective in removing heavy metal ions from water. Research on a silicate-based material with the molecular formula Mg₂O₈Si₃ demonstrated significant adsorption of several heavy metals. researchgate.net The adsorption sequence was found to be Cu²⁺ > Zn²⁺ ≈ Co²⁺ > Mn²⁺. researchgate.net Another study on CTAB-functionalized magnesium silicate nano-adsorbent reported very high maximum adsorption capacities for Cd²⁺ (491.9 mg/g), Co²⁺ (481.8 mg/g), and Cu²⁺ (434.3 mg/g). nih.gov The adsorption process is influenced by factors such as pH, with higher pH generally leading to better removal efficiency due to reduced competition from protons and a more negative surface charge on the adsorbent. nih.gov
| Pollutant | Type | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Methylene Blue | Cationic Dye | 374 | mdpi.com |
| Copper (Cu²⁺) | Heavy Metal | 434.3 | nih.gov |
| Cadmium (Cd²⁺) | Heavy Metal | 491.9 | nih.gov |
| Cobalt (Co²⁺) | Heavy Metal | 481.8 | nih.gov |
| Chromium (Cr³⁺) | Heavy Metal | 230.85 | nih.gov |
| Manganese (Mn²⁺) | Heavy Metal | 15 | researchgate.net |
| Zinc (Zn²⁺) | Heavy Metal | 25 | researchgate.net |
Sorption of Heavy Metal Ions from Aqueous Solutions
This compound hydrate and related magnesium silicate materials have demonstrated considerable efficacy in the removal of toxic heavy metal ions from contaminated water sources. These materials function as effective adsorbents due to their chemical structure and high surface area, which provide numerous active sites for ion exchange and surface complexation.
Research has shown that hydrated amorphous magnesium silicate can successfully remove several heavy metal ions from aqueous solutions, including manganese (Mn²+), copper (Cu²+), cobalt (Co²+), and zinc (Zn²+) researchgate.net. The adsorption process is energetically favorable, with the material exhibiting a selective affinity for different metals researchgate.net. For instance, a study documented the adsorption sequence as Cu²+ > Zn²+ ≈ Co²+ > Mn²+ researchgate.net.
Furthermore, modifications to the magnesium silicate structure can dramatically enhance its adsorption capabilities. A thiol-functionalized layered magnesium phyllosilicate, a related material, has shown exceptionally high uptake capacities for mercury (Hg(II)), lead (Pb(II)), and cadmium (Cd(II)) nih.gov. The high concentration of complexing thiol groups and the expandable framework of the material facilitate the accessibility of binding sites, leading to superior performance nih.gov. The primary mechanisms involved in the adsorption of heavy metals like Co²+ and Cr³+ onto magnesium silicate nanomaterials include ion exchange and electrostatic adsorption mdpi.com. The surfaces and interlayers of the material contain a large number of silicon hydroxyl groups (Si-OH) that facilitate the capture of these cations mdpi.com.
Table 1: Adsorption Capacities of Magnesium Silicate-Based Materials for Various Heavy Metal Ions
| Adsorbent Material | Heavy Metal Ion | Adsorption Capacity (mg/g) |
|---|---|---|
| Thiol-functionalized magnesium phyllosilicate nih.gov | Hg(II) | 603 |
| Thiol-functionalized magnesium phyllosilicate nih.gov | Pb(II) | 365 |
| Thiol-functionalized magnesium phyllosilicate nih.gov | Cd(II) | 210 |
| Flower-like magnesium silicate (3-FMS) mdpi.com | Cr³+ | 230.85 |
| Flower-like magnesium silicate (3-FMS) mdpi.com | Co²+ | 207.62 |
| Hydrated amorphous magnesium silicate researchgate.net | Cu²+ | 59 |
| Hydrated amorphous magnesium silicate researchgate.net | Zn²+ | 25 |
| Hydrated amorphous magnesium silicate researchgate.net | Co²+ | 23 |
Removal of Organic Pollutants and Dyes from Contaminated Water and Wastewater
The high surface area and porous nature of synthesized this compound hydrate make it a promising candidate for the adsorption of organic pollutants, particularly commercial dyes from industrial wastewater orientjchem.orgresearchgate.net. The material's effectiveness is strongly linked to its physical properties, such as a large Brunauer-Emmett-Teller (BET) surface area, which can reach values as high as 634.63 m²/g, and the presence of mesopores orientjchem.orgresearchgate.net.
Studies have demonstrated that this compound hydrate exhibits a strong affinity for cationic dyes, such as methylene blue orientjchem.orgresearchgate.netmdpi.com. This selectivity is attributed to the electrostatic attraction between the negatively charged surface of the adsorbent and the positively charged dye molecules orientjchem.orgresearchgate.net. The adsorption capacity is significantly influenced by the material's surface charge, which can be modified by adjusting the silicon-to-magnesium (Si/Mg) feed ratio during synthesis mdpi.com. A higher negative surface charge leads to an improved adsorption capacity for cationic dyes mdpi.com. For instance, a magnesium silicate hydrate with a Si/Mg ratio of 1.75 demonstrated a maximum adsorption capacity for methylene blue of 374 mg/g mdpi.com.
The compact molecular size of certain dyes also plays a role, allowing them to diffuse more easily into the adsorbent's pores orientjchem.orgresearchgate.net. The material has shown rapid adsorption rates, with the potential to remove over 98% of methylene blue from a solution within 10 minutes mdpi.com. The development of flexible composite films, such as cotton/magnesium silicate, further enhances the practical application of this material by allowing for easy separation and reuse, thereby preventing secondary pollution researchgate.net.
Table 2: Methylene Blue Adsorption by Magnesium Silicate Hydrate
| Material Variant | BET Surface Area (m²/g) | Average Pore Size (nm) | Maximum Adsorption Capacity (mg/g) |
|---|---|---|---|
| Synthesized Magnesium Silicate Hydrate orientjchem.orgresearchgate.net | 634.63 | 3.72 | Not specified, but shows strongest affinity for Methylene Blue |
| MSH (Si/Mg ratio = 1.75) mdpi.com | Not specified | Not specified | 374 (calculated from Langmuir isotherm) |
Nanomaterial-Based Remediation Strategies using Immobilized Silica Nanoparticles Derived from this compound Hydrate
Nanostructured magnesium silicate materials are gaining attention as adsorbents due to their low cost and desirable structural properties researchgate.net. The use of nanomaterials offers a high surface-area-to-volume ratio, enhancing the efficiency of pollutant removal. Remediation strategies often involve the use of silica-based nanoparticles, which can be tailored for the selective removal of a wide range of substances, including metal ions and organic pollutants mdpi.com.
While direct derivation from this compound hydrate is a specific process, the principles of using silica-based nanoadsorbents are relevant. These nanomaterials can be functionalized to improve their affinity for specific pollutants mdpi.com. For example, functionalizing silica nanoparticles with polymers can enhance their performance in adsorbing dyes and other contaminants mdpi.com. The synthesis of flower-like magnesium silicate nanomaterials has produced adsorbents with superior performance compared to commercial magnesium silicates for removing heavy metals like Co²+ and Cr³+ mdpi.com.
The immobilization of these nanoparticles is a key strategy to overcome the challenges associated with separating nanosized adsorbents from treated water. Incorporating adsorbents into flexible substrates, like the cotton/magnesium silicate composite films, creates a practical system for continuous water treatment and avoids secondary pollution from the nanomaterials themselves researchgate.net. Furthermore, magnetic mesostructured silica nanoparticles offer an alternative route for easy separation using a magnetic field after the adsorption process is complete researchgate.net.
Development of Efficient and Eco-Friendly Water and Wastewater Treatment Processes
This compound hydrate and related magnesium silicates are central to the development of efficient and environmentally friendly water treatment technologies. Their effectiveness as adsorbents for both heavy metals and organic dyes positions them as a low-cost, viable alternative to more expensive treatment methods researchgate.netorientjchem.org.
The synthesis of these materials can be achieved through cost-effective methods like hydrothermal crystallization orientjchem.orgresearchgate.net. The resulting adsorbents are not only efficient but also stable. For instance, metal-loaded magnesium silicate adsorbents can often be regenerated, for example through acid treatment, without a significant loss of performance, allowing for multiple cycles of use nih.gov. This reusability is a key factor in creating sustainable and economical wastewater treatment systems mdpi.com.
The inherent safety of the constituent elements is another advantage. While the adsorption process can involve the exchange of magnesium ions into the water, magnesium is a common element and its presence is generally less harmful than the heavy metals being removed mdpi.com. The creation of composite materials, such as flexible fiber membranes, represents a significant step towards practical, scalable, and eco-friendly applications for continuous and rapid pollutant removal from wastewater researchgate.net.
Industrial Material Science Applications (excluding biological/medical)
Beyond environmental remediation, this compound hydrate, often referred to in this context as magnesium silicate hydrate (M-S-H), has significant applications in industrial material science, particularly in the construction and coatings industries.
Incorporation into Construction Materials (e.g., Cement)
Magnesium silicate hydrate (M-S-H) is a key component in the development of eco-sustainable alternatives to traditional Portland cement rsc.org. The production of magnesium-based cements can lead to a dramatic reduction in CO₂ emissions rsc.org. M-S-H is the primary reaction product and binding phase formed from the hydration of a magnesium source (like MgO) and a silica source researchgate.netnih.gov.
The M-S-H phase provides strength and contributes to a dense microstructure in the hardened binder, which can lead to good mechanical properties and resistance to leaching nih.govrilem.net. This makes it a suitable material for specialized applications, such as the encapsulation of certain types of waste rilem.net.
In conventional cement-based materials, M-S-H can form as a degradation product when concrete is exposed to aggressive environments like seawater, resulting from a magnesium sulfate (B86663) attack that causes the decalcification of the primary calcium silicate hydrate (C-S-H) binder researchgate.net. However, when designed intentionally, M-S-H binders show promise as durable and environmentally friendly construction materials rsc.orgrilem.net.
Applications in Coatings (e.g., Paints) and Fillers
In the coatings and fillers industry, silicate minerals are widely used to impart specific properties to products. Magnesium silicates, in various forms, can be used as functional fillers in paints and coatings vanderbiltminerals.com. While specific data on this compound hydrate is limited in this context, related magnesium silicate compounds serve as reinforcing fillers vanderbiltminerals.com. These fillers can improve properties such as abrasion resistance. PubChem also lists paint thickeners as a use for this compound nih.gov.
The general function of such mineral fillers in coatings includes improving rheology, enhancing durability, and providing reinforcement vanderbiltminerals.com. For instance, magnesium aluminum silicate is used as a rheology control agent in aqueous systems to increase viscosity and prevent the settling of solids vanderbiltminerals.com. This suggests that the properties of this compound hydrate could make it suitable for similar applications as a functional additive in the formulation of coatings.
Use in Paper Manufacturing and Chromatography Supports
This compound, often in the form of talc (B1216) (a hydrous magnesium silicate), serves as a functional filler in the paper manufacturing industry. researchgate.netresearchgate.netdiva-portal.org Its incorporation into the pulp slurry yields paper with improved optical and printing properties. researchgate.net Fillers like magnesium silicate are essential for increasing opacity, brightness, and smoothness in paper products. researchgate.netncsu.edu The fine particles of the silicate fill the voids between cellulose fibers, creating a more uniform and less transparent sheet. ncsu.edu This is particularly important for printing papers, as it reduces ink print-through. sci-hub.se
The particle size of the magnesium silicate filler plays a critical role in its effectiveness. Finer particles tend to increase the light scattering coefficient of the paper more significantly than coarser particles, which enhances opacity. researchgate.netresearchgate.net However, there is a trade-off, as increasing the filler content or decreasing particle size can negatively impact the paper's mechanical strength—such as tensile and tear strength—by disrupting fiber-to-fiber bonding. researchgate.net
In the field of analytical chemistry, silicates are fundamental materials for chromatography. This compound is used as a stationary phase or support material in column chromatography. aliexpress.com The high surface area and porous nature of the material allow for the separation of compounds based on their differential adsorption to the silicate surface. Its polar characteristics make it suitable for separating nonpolar to moderately polar compounds. While silica is the most common packing material, this compound offers an alternative with different selectivity for specific separation challenges. analytics-shop.com
Role as a Carrier Material in Advanced Formulations (focus on material mechanics)
The unique physical properties of this compound hydrate, particularly its high surface area and porous structure, make it an excellent carrier material in advanced solid formulations. Its function extends beyond being an inert filler, actively influencing the mechanical and release properties of the final product.
The efficacy of this compound as a carrier is fundamentally linked to its significant adsorptive capacity, which is a direct consequence of its material structure. smolecule.comnih.gov The primary mechanism involves the binding of active molecules to the extensive surface of the silicate. smolecule.com This adsorption can occur through various mechanisms, including physical adsorption and surface complexation. smolecule.com
Research has shown a significant distinction between conventional this compound and specially prepared high-surface-area variants. While standard grades have a surface area of less than 250 m²/g, modified versions can exhibit surface areas exceeding 400 m²/g. smolecule.com This increase is attributed to a unique, flake-like morphology that creates numerous interstitial spaces and channels, effectively trapping guest molecules. smolecule.comgoogle.com This structure is highly effective for adsorbing various substances, from active pharmaceutical ingredients to impurities in edible oils. nih.govwikipedia.orgfishersci.com
In vitro studies have demonstrated the superior adsorptive power of this compound compared to other materials like aluminum hydroxide or calcium carbonate for certain compounds. nih.gov For example, its adsorption of nitrofurantoin was found to be the highest among several common antacids. nih.gov The kinetics of this adsorption often follow a pseudo-second-order model, which suggests that the rate-limiting step is a chemisorption process involving valence forces between the adsorbent and the adsorbate. smolecule.com
| Property | Conventional this compound | High-Surface-Area this compound |
|---|---|---|
| Surface Area (m²/g) | < 250 | > 400 |
| Morphology | Globular, semi-spherical | Flake-like with interstitial spaces |
| Adsorption Mechanism | Primarily surface adsorption | Enhanced adsorption within channels and convolutions |
| Adsorption Capacity (Example: Rhodamine B) | Lower | 190 mg/g (Sol-gel synthesized variant) |
In the manufacturing of solid dosage forms like tablets, the mechanical properties of excipients are paramount. Magnesium silicate demonstrates multifunctional behavior depending on the applied pressure during compaction. At low stress levels, it can act as a glidant, improving powder flow by reducing inter-particle friction. However, as compaction pressure increases, its behavior changes. nih.gov
| Applied Stress | Primary Function | Particle Interaction Mechanism | Effect on Formulation |
|---|---|---|---|
| Low (e.g., during powder blending) | Glidant | Repulsive character, small contact surface area | Improved powder flowability |
| High (e.g., during tablet compression) | Binder | Particle destruction, formation of new interactive surfaces | Increased tablet tensile strength and hardness |
When used as a carrier or matrix-former in a solid tablet, this compound hydrate significantly influences the release kinetics of the active substance. The release is generally controlled by a combination of physical processes, including the penetration of fluid into the matrix, the dissolution of the active ingredient, and the outward diffusion of the dissolved molecules. researchgate.netnlc-bnc.ca
Upon contact with aqueous fluids, this compound can form a gelatinous colloidal silica gel. drugbank.compatsnap.com This gel layer acts as a hydrated barrier, increasing the tortuosity of the diffusion path for the entrapped substance. nlc-bnc.ca This mechanism effectively slows down the release of the active ingredient, making this compound a useful component for creating sustained-release formulations. uonbi.ac.ke The rate of release can be modulated by the concentration of the silicate in the matrix; a higher concentration generally leads to a more pronounced retardation of dissolution. uonbi.ac.keresearchgate.netubbcluj.ro
Furthermore, the strong adsorptive properties of this compound can also delay release. If the active ingredient is strongly adsorbed onto the silicate's surface, its dissolution into the surrounding fluid will be slower, as it must first desorb from the carrier. This combined effect of gel formation and adsorption can alter the release profile from a rapid burst to a more controlled, zero-order or near-zero-order release, where the release rate is constant over time. uonbi.ac.ke
Analytical Methodologies for Magnesium Trisilicate Hydrate Research and Quality Control
Compendial Methods of Analysis for Standardized Research
Compendial methods provide standardized procedures for the identification, assay, and purity control of magnesium trisilicate (B10819215) hydrate (B1144303), ensuring consistency and quality across different manufacturers and research laboratories. The United States Pharmacopeia (USP) and the Japanese Pharmacopoeia (JP) outline specific tests for this purpose.
United States Pharmacopeia (USP) Methodologies
The USP monograph for Magnesium Trisilicate specifies a suite of tests to confirm its identity, strength, and purity. It is defined as a compound of magnesium oxide and silicon dioxide with varying proportions of water, containing not less than 20.0% magnesium oxide (MgO) and not less than 45.0% silicon dioxide (SiO₂) nih.gov.
Identification:
Test A: A sample mixed with hydrochloric acid, filtered, and neutralized with ammonium hydroxide (B78521) will respond to the tests for Magnesium.
Test B: When fused with a sodium ammonium phosphate bead on a platinum loop, silica (B1680970) floats within the bead, creating an opaque, web-like structure upon cooling drugfuture.com.
Assay:
Assay for Magnesium Oxide: This involves digesting a known weight of the sample in a standardized solution of sulfuric acid. The excess acid is then titrated with a standard solution of sodium hydroxide, using methyl orange as an indicator. Each milliliter of 1 N sulfuric acid is equivalent to 20.15 mg of MgO drugfuture.com.
Assay for Silicon Dioxide: A gravimetric method is employed where the sample is treated with sulfuric acid and heated to dryness. The residue is then washed, and the remaining silica is ignited and weighed. To ensure accuracy, the silica is subsequently volatilized with hydrofluoric acid, and the loss in weight represents the amount of SiO₂.
Purity Tests: The USP also sets limits for various impurities, including:
Soluble Salts: Not more than 3.0%.
Free Alkali: A test to limit the amount of soluble alkaline impurities.
Lead: Not more than 0.001% drugfuture.com.
Acid-Consuming Capacity: This test measures the substance's ability to neutralize acid, with a requirement for 1 g of anhydrous this compound to consume between 140 mL and 160 mL of 0.1 N hydrochloric acid.
| USP Test | Methodology | Acceptance Criteria |
| Assay for MgO | Acid-base titration | ≥ 20.0% |
| Assay for SiO₂ | Gravimetric analysis | ≥ 45.0% |
| Soluble Salts | Gravimetric | ≤ 3.0% |
| Lead | Atomic absorption spectroscopy | ≤ 0.001% |
| Acid-Consuming Capacity | Titration | 140-160 mL of 0.1 N HCl per gram |
Japanese Pharmacopoeia (JP) Methodologies
The Japanese Pharmacopoeia (Fourteenth Edition, JP XIV) includes a monograph for "Magnesium Silicate (B1173343)," which corresponds to this compound. It specifies that the substance must contain not less than 45.0% of silicon dioxide (SiO₂) and not less than 20.0% of magnesium oxide (MgO). A key requirement is that the ratio of the percentage of MgO to SiO₂ must be between 2.2 and 2.5 nihs.go.jp.
Identification: The JP identification tests are similar to those in the USP, involving a chemical test for magnesium and a bead fusion test for silicate nihs.go.jpnihs.go.jp.
Assay:
Silicon Dioxide: Similar to the USP method, the JP assay for SiO₂ involves acid treatment, dehydration, and ignition to a constant weight nihs.go.jp.
Magnesium Oxide: The JP assay for MgO involves dissolving the sample in acid, followed by a complexometric titration with disodium (B8443419) edetate (EDTA) using a suitable indicator.
Purity Tests: The JP monograph includes limits for the following impurities:
Chloride: Not more than 0.053% nihs.go.jp.
Sulfate (B86663): Not more than 0.480% nihs.go.jp.
Heavy Metals: Not more than 30 ppm nihs.go.jp.
Arsenic: Not more than 5 ppm nihs.go.jp.
Loss on Ignition: Not more than 34% nihs.go.jp.
| JP Test | Methodology | Acceptance Criteria |
| Assay for SiO₂ | Gravimetric analysis | ≥ 45.0% |
| Assay for MgO | Complexometric titration | ≥ 20.0% |
| MgO to SiO₂ Ratio | Calculation from assays | 2.2 - 2.5 |
| Heavy Metals | Colorimetric comparison | ≤ 30 ppm |
| Arsenic | Gutzeit method | ≤ 5 ppm |
| Loss on Ignition | Gravimetric (850°C) | ≤ 34% |
Non-Compendial Quantitative Analysis Techniques
For research purposes, more advanced and sensitive analytical methods are often required to quantify magnesium and silicate, providing greater insight into the material's properties and performance.
Advanced Spectrophotometric and Chromatographic Methods for Silicate and Magnesium Determination
Spectrophotometric Determination of Silicate: A widely used non-compendial method for the determination of trace amounts of silicate is based on the formation of a colored complex. In an acidic medium, silicate reacts with a molybdate reagent to form a yellow silicomolybdic acid complex. This complex can then be reduced by agents such as ascorbic acid to form a more intensely colored "molybdenum blue" heteropoly compound, which is measured spectrophotometrically at a wavelength of around 815-830 nm. This method is highly sensitive and can be adapted for the analysis of silicate in various matrices.
Chromatographic Determination of Magnesium: Ion chromatography (IC) has emerged as a powerful technique for the determination of magnesium. This method separates ions based on their affinity for a stationary phase, followed by detection, typically by conductivity. IC offers high selectivity and sensitivity for the analysis of cations like magnesium, even in complex sample matrices. The use of a cation-exchange column allows for the separation of magnesium from other cations, providing accurate and reproducible quantification.
Purity Assessment and Impurity Profiling in Research-Grade Materials
The assessment of purity in research-grade this compound hydrate extends beyond the limits for common impurities set by pharmacopoeias. Impurity profiling in this context involves the identification and quantification of a wider range of potential contaminants that could influence the material's physicochemical properties and its performance in sensitive research applications.
Potential Impurities:
Inorganic Impurities: These can include starting materials from the synthesis process, such as soluble salts (e.g., sodium sulfate from the reaction of sodium silicate and magnesium sulfate), and trace metals. Heavy metals like lead, cadmium, and arsenic are of particular concern due to their toxicity jocpr.comresolvemass.ca.
Organic Impurities: While less common in this inorganic material, trace organic impurities could be introduced from reagents or the manufacturing environment.
Structural "Impurities": The degree of polymerization of the silicate can be considered a form of structural impurity. The trimethylsilylation method followed by gas-liquid chromatography has been used to analyze the silicate structure of magnesium silicate antacids, revealing the presence of orthosilicic acid and various polysilicic acids jst.go.jp. The distribution of these different silicate species can affect the material's reactivity and surface properties.
Analytical Techniques for Impurity Profiling:
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful tools for the separation and identification of organic impurities resolvemass.ca.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique for the determination of trace and ultra-trace elemental impurities, providing a comprehensive profile of inorganic contaminants.
X-ray Diffraction (XRD): Although this compound is amorphous, XRD can be used to detect the presence of any crystalline impurities.
A thorough impurity profile is crucial for understanding the material's behavior in research applications, as even trace impurities can have significant effects on catalytic activity, surface chemistry, and biological interactions.
Future Directions and Emerging Research Avenues for Magnesium Trisilicate Hydrate
The field of magnesium trisilicate (B10819215) hydrate (B1144303) research is evolving, with a significant push towards enhancing its synthesis, understanding its fundamental properties, and expanding its application scope. Future research is aimed at developing more sustainable materials and processes, leveraging advanced analytical techniques and computational modeling to unlock new functionalities.
Q & A
Basic Research Questions
Q. How can researchers accurately quantify magnesium oxide (MgO) and silicon dioxide (SiO₂) content in magnesium trisilicate hydrate?
- Method : Use acid digestion followed by gravimetric analysis. Dissolve the compound in 3 N hydrochloric acid, filter to isolate silica (SiO₂), and ignite the residue to constant weight. The filtrate is neutralized with ammonium hydroxide and tested for Mg²⁺ via titration or atomic absorption spectroscopy. USP standards specify ≥20% MgO and ≥45% SiO₂ .
- Note : Variability in hydration (xH₂O) requires pre-ignition to anhydrous form for standardized calculations .
Q. What are the validated identification tests for this compound hydrate?
- Method :
- Test A : React with HCl, filter, and neutralize the filtrate. Confirm Mg²⁺ via ammonium phosphate precipitation (opaque "web-like" bead formation) .
- Test B : Use X-ray diffraction (XRD) to verify the crystallographic profile against USP reference standards .
Advanced Research Questions
Q. How do kinetic studies resolve discrepancies in reaction mechanisms between this compound hydrate and gastric acid?
- Experimental Design : Simulate gastric fluid using N/20 HCl. Monitor SiO₂ precipitation gravimetrically over time. Evidence shows incomplete reaction due to colloidal gel formation, which hinders diffusion. Use stirred reactors to mitigate gel interference .
- Data Contradiction : Early studies report the formula Mg₂Si₄O₁₀·nH₂O reacting as Mg₂Si₃O₈·xH₂O. Resolve via isotopic labeling or Raman spectroscopy to track Si-O-Mg bond cleavage .
Q. What advanced techniques characterize hydration variability (xH₂O) and its impact on adsorption capacity?
- Method :
- Thermogravimetric Analysis (TGA) : Quantify water loss between 100–300°C to determine xH₂O .
- Adsorption Studies : Compare hydrated vs. anhydrous forms using methylene blue adsorption isotherms. Hydrated forms show higher toxin adsorption due to increased surface area .
Q. How can researchers address conflicting reports on silica renal toxicity linked to this compound hydrate?
- Approach :
- In Vitro Models : Expose renal epithelial cells to silica residues post-acid digestion. Measure oxidative stress markers (e.g., glutathione depletion) .
- In Vivo Correlations : Compare silica excretion rates in animal models dosed with synthetic vs. natural trisilicates. Historical cases associate toxicity with prolonged high-dose antacid use, not isolated SiO₂ .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
